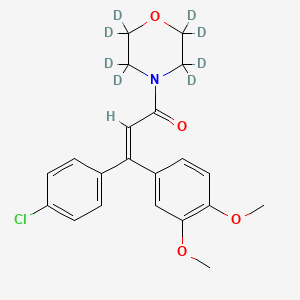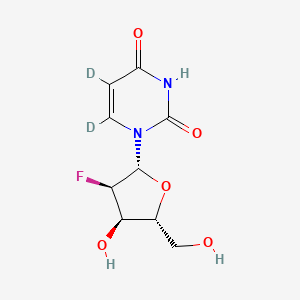
2'-Fluorodeoxyuridine-5,6-D2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2’-Fluorodeoxyuridine-5,6-D2 is a fluorinated nucleoside analog, which is a derivative of deoxyuridine. This compound is characterized by the substitution of a fluorine atom at the 2’ position of the deoxyribose sugar and deuterium atoms at the 5 and 6 positions of the uracil ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Fluorodeoxyuridine-5,6-D2 typically involves multiple steps, starting from commercially available precursors. The key steps include the fluorination of the deoxyribose sugar and the incorporation of deuterium atoms into the uracil ring. The reaction conditions often require the use of specific reagents and catalysts to achieve the desired substitutions and isotopic labeling .
Industrial Production Methods
Industrial production of 2’-Fluorodeoxyuridine-5,6-D2 involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact. Advanced techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and reproducibility .
Analyse Des Réactions Chimiques
Types of Reactions
2’-Fluorodeoxyuridine-5,6-D2 undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom at the 2’ position can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The uracil ring can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Hydrolysis: The glycosidic bond between the sugar and the uracil base can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Common reagents used in the reactions of 2’-Fluorodeoxyuridine-5,6-D2 include nucleophiles for substitution reactions, oxidizing agents such as potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .
Major Products
The major products formed from the reactions of 2’-Fluorodeoxyuridine-5,6-D2 include various substituted uracil derivatives, oxidized and reduced forms of the compound, and hydrolyzed products such as free uracil and deoxyribose .
Applications De Recherche Scientifique
2’-Fluorodeoxyuridine-5,6-D2 has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reference standard in analytical chemistry.
Biology: The compound is employed in studies of nucleic acid metabolism and enzyme kinetics.
Medicine: It serves as a potential therapeutic agent in the treatment of certain cancers due to its ability to interfere with DNA synthesis.
Industry: The compound is used in the development of new materials and as a tracer in environmental studies
Mécanisme D'action
The mechanism of action of 2’-Fluorodeoxyuridine-5,6-D2 involves its incorporation into DNA, where it acts as an antimetabolite. The fluorine atom at the 2’ position disrupts the normal base pairing and inhibits the activity of thymidylate synthase, an enzyme crucial for DNA synthesis. This leads to the inhibition of DNA replication and cell division, making it effective against rapidly dividing cancer cells .
Comparaison Avec Des Composés Similaires
2’-Fluorodeoxyuridine-5,6-D2 is similar to other fluorinated nucleoside analogs such as 5-fluorouracil and floxuridine. its unique isotopic labeling with deuterium atoms provides distinct advantages in terms of stability and metabolic profiling. The presence of deuterium can also enhance the compound’s resistance to enzymatic degradation, making it more effective in certain applications .
List of Similar Compounds
- 5-Fluorouracil
- Floxuridine
- 2’-Deoxy-5-fluorouridine
- 5-Fluoro-2’-deoxyuridine
Propriétés
Formule moléculaire |
C9H11FN2O5 |
|---|---|
Poids moléculaire |
248.20 g/mol |
Nom IUPAC |
5,6-dideuterio-1-[(2R,3R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C9H11FN2O5/c10-6-7(15)4(3-13)17-8(6)12-2-1-5(14)11-9(12)16/h1-2,4,6-8,13,15H,3H2,(H,11,14,16)/t4-,6-,7-,8-/m1/s1/i1D,2D |
Clé InChI |
UIYWFOZZIZEEKJ-SXFMXZDVSA-N |
SMILES isomérique |
[2H]C1=C(N(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)F)[2H] |
SMILES canonique |
C1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



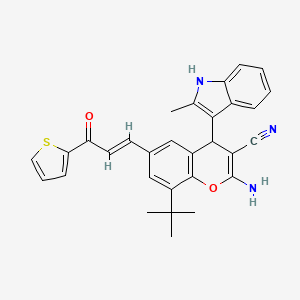
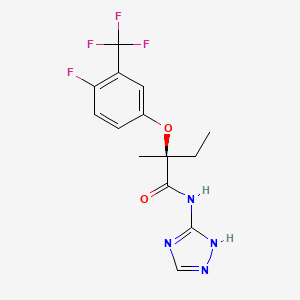



![[(3aS,4R,6R)-4-(6-aminopurin-9-yl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methanol](/img/structure/B15138989.png)
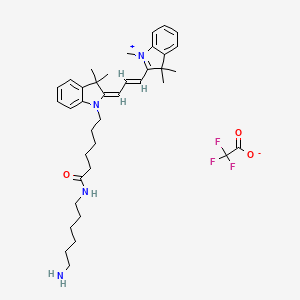

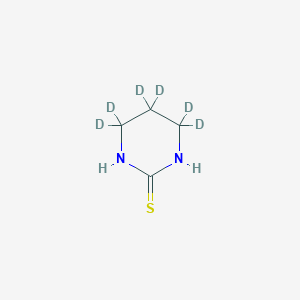
![1-[3-[4-[[5-Cyclopropyl-3-(2,6-dichlorophenyl)-1,2-oxazol-4-yl]methoxy]phenyl]phenyl]cyclopropane-1-carboxylic acid](/img/structure/B15139015.png)
